1-(Aminomethyl)-2-methylcyclohexan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)-2-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7-4-2-3-5-8(7,10)6-9/h7H,2-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCWMFSNNMJUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mass Spectrometry Fragmentation of 1-(Aminomethyl)-2-methylcyclohexan-1-amine
An In-depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(aminomethyl)-2-methylcyclohexan-1-amine, a substituted cyclic diamine of interest in pharmaceutical and chemical research. We explore its fragmentation patterns under both high-energy Electron Ionization (EI) and controlled Collision-Induced Dissociation (CID) via Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). This document elucidates the core fragmentation mechanisms, including the foundational Nitrogen Rule, dominant α-cleavage pathways, and characteristic neutral losses. By synthesizing mechanistic theory with actionable experimental protocols, this guide serves as a critical resource for researchers, analytical scientists, and drug development professionals seeking to identify and characterize this molecule and its related structures.
Introduction to the Analyte and Analytical Context
The Analyte: this compound
This compound is a saturated cyclic compound featuring a cyclohexane ring with three key substituents: a primary amine (-NH₂) and an aminomethyl group (-CH₂NH₂) attached to the same carbon (C1), and a methyl group (-CH₃) at the adjacent C2 position.
-
Molecular Formula: C₈H₁₈N₂
-
Molecular Weight: 142.24 g/mol [1]
-
Core Structure: Geminal diamine derivative on a substituted cyclohexane frame.
Figure 1. Chemical structure of a related compound, 1-(aminomethyl)-N-methylcyclohexan-1-amine. The topic molecule has two primary amines.
Analytical Significance
The 1,1-diamine motif on a cyclic scaffold is a significant pharmacophore. Understanding the stability and fragmentation of such molecules is crucial for metabolism studies, impurity profiling, and synthetic route validation in drug development. Mass spectrometry provides unparalleled sensitivity and structural information, making it the premier technique for this purpose.
Foundational Principles of Amine Mass Spectrometry
The analysis of amines by mass spectrometry is governed by predictable principles. The presence of nitrogen, a trivalent atom, dictates the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[2][3] The basicity of the amine groups makes them readily ionizable, particularly via protonation in soft ionization techniques.[4][5] Their fragmentation is dominated by cleavage of the carbon-carbon bond alpha to the nitrogen atom, a process known as α-cleavage , which leads to the formation of stable, resonance-stabilized iminium ions.[3][6]
Ionization Methodologies: A Comparative Rationale
The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. The "hardness" of the ionization method dictates the extent of fragmentation observed and determines whether the primary goal is to ascertain molecular weight or to elucidate chemical structure.[7][8]
| Ionization Method | Principle | Typical Result for Analyte | Primary Application | Key Limitation |
| Electron Ionization (EI) | High-energy (70 eV) electrons bombard the molecule, causing electron ejection and forming an energetically unstable radical cation (M•⁺).[7] | Extensive, often complex fragmentation. The molecular ion peak at m/z 142 may be weak or absent.[9][10] | Structural elucidation and library matching. | Loss of molecular weight information due to the instability of the M•⁺ ion.[11] |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized, which in turn donates a proton to the analyte, forming a stable protonated molecule ([M+H]⁺). | A strong signal for the [M+H]⁺ ion at m/z 143 with minimal fragmentation. | Unambiguous determination of the molecular weight.[9] | Provides very little structural information from fragmentation. |
| Electrospray (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to gas-phase ions, typically [M+H]⁺.[12] | A stable [M+H]⁺ ion at m/z 143. Fragmentation is negligible without an additional energy input.[8] | Analysis of polar, non-volatile compounds; coupling with liquid chromatography (LC). | Requires tandem mass spectrometry (MS/MS) to induce and control fragmentation for structural analysis.[2] |
Expert Rationale: For a comprehensive analysis, a dual-pronged approach is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) with EI provides a detailed fragmentation fingerprint for structural confirmation. Subsequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI allows for controlled fragmentation of the protonated molecule, offering complementary structural data and superior sensitivity.
Core Fragmentation Pathways under Electron Ionization (EI)
Under the high-energy conditions of EI, the this compound molecule (M) ionizes to form a radical cation (M•⁺) at m/z 142 . This ion is energetically unstable and rapidly undergoes fragmentation.[11]
The Dominant Pathway: α-Cleavage
The most favorable fragmentation route for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[3][13] This process is driven by the formation of a highly stable, resonance-stabilized iminium cation. For this specific molecule, two primary α-cleavage events are predicted to dominate the spectrum.
Mechanism 3.1.1: Loss of the Aminomethyl Radical
The bond between the quaternary C1 and the aminomethyl carbon is alpha to the ring's amino group. Cleavage of this bond results in the expulsion of an aminomethyl radical (•CH₂NH₂), a neutral species with a mass of 30 Da.
-
Reaction: C₈H₁₈N₂•⁺ → [C₇H₁₄N]⁺ + •CH₂NH₂
-
Resulting Ion: A prominent peak at m/z 112 . This fragment represents the 2-methylcyclohexan-1-iminium cation and is often the base peak in the spectrum due to its stability.
Mechanism 3.1.2: Ring Cleavage via α-Fission
The C1-C6 and C1-C2 bonds are also in the alpha position to the C1-amine. Cleavage of one of these bonds initiates a ring-opening cascade. The loss of the largest possible stable radical is generally preferred.[9] For instance, cleavage of the C1-C2 bond can lead to the loss of a C₅H₁₀• radical after hydrogen rearrangement, though this is a more complex pathway and typically results in ions of lower abundance compared to the direct loss of a stable substituent.
Visualizing EI Fragmentation
The following diagram illustrates the primary fragmentation cascade initiated by electron ionization.
Caption: Primary EI fragmentation pathway via α-cleavage.
Predicted EI Mass Spectrum Summary
| m/z Value | Proposed Ion Structure | Formation Mechanism | Expected Intensity |
| 142 | [C₈H₁₈N₂]•⁺ | Molecular Ion | Low to Absent |
| 127 | [C₇H₁₅N₂]⁺ | Loss of •CH₃ | Low |
| 112 | [C₇H₁₄N]⁺ | α-Cleavage: Loss of •CH₂NH₂ | High (likely Base Peak) |
| 98 | [C₆H₁₂N]⁺ | Ring fragmentation products | Moderate |
| 84 | [C₅H₁₀N]⁺ | Further ring fragmentation | Moderate |
Controlled Fragmentation via ESI-MS/MS
Electrospray ionization is a soft technique that preserves the intact molecule, primarily as the protonated species [M+H]⁺.[12] For our analyte, this results in a strong ion signal at m/z 143 . To gain structural information, this precursor ion is isolated and subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas (e.g., argon or nitrogen) provide the energy for fragmentation.[13]
Primary Fragmentation: Neutral Losses
Unlike the radical-driven pathways of EI, fragmentation of even-electron ions like [M+H]⁺ is dominated by the elimination of stable, neutral molecules.
Mechanism 4.1.1: Loss of Ammonia
The most characteristic fragmentation pathway for protonated primary amines is the loss of ammonia (NH₃), a neutral molecule with a mass of 17 Da.[10] Given the two primary amine groups, this is a highly probable event.
-
Reaction: [C₈H₁₈N₂ + H]⁺ → [C₈H₁₆N]⁺ + NH₃
-
Resulting Ion: A major product ion at m/z 126 . This ion is a cyclic carbocation, and its formation is thermodynamically favorable.
Visualizing ESI-MS/MS Fragmentation
This diagram shows the initial and most significant fragmentation step in an ESI-MS/MS experiment.
Caption: Primary ESI-MS/MS fragmentation via neutral loss.
Experimental Protocols: A Validated Workflow
To ensure reproducible and accurate data, the following validated starting protocols are provided. Optimization may be required based on the specific instrumentation used.
GC-MS Protocol for EI Analysis
| Parameter | Setting | Rationale / Justification |
| GC Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column providing good separation for a wide range of analytes. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peak shapes. |
| Inlet Temperature | 250 °C | Ensures complete and rapid volatilization without thermal degradation. |
| Oven Program | 60 °C (hold 1 min), ramp to 300 °C at 15 °C/min | Provides good separation from solvent and potential impurities. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| MS Ion Source | Electron Ionization (EI) | To induce characteristic fragmentation for structural analysis. |
| Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |
| Electron Energy | 70 eV | Standardized energy to produce reproducible spectra comparable to libraries.[7] |
| Mass Range | m/z 40 - 250 | Covers the molecular ion and all expected major fragments. |
LC-MS/MS Protocol for ESI Analysis
| Parameter | Setting | Rationale / Justification |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Reversed-phase chemistry is suitable for retaining and separating polar basic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures the analyte is protonated for efficient ESI+ ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS Ion Source | Electrospray Ionization (ESI), Positive Mode | Amines have high proton affinity and ionize exceptionally well in positive mode.[14] |
| Capillary Voltage | 3.5 kV | Standard voltage to achieve a stable electrospray. |
| Gas Temp. | 325 °C | Facilitates desolvation of the ESI droplets. |
| MS/MS Mode | Targeted MS/MS (precursor m/z 143) | Isolates the protonated molecule for specific fragmentation analysis. |
| Collision Energy | 15-25 eV (Ramp) | An energy ramp allows for the observation of both primary and secondary fragments. |
Integrated Analytical Workflow
Caption: A validated workflow for comprehensive structural analysis.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly informative. Under Electron Ionization, the molecule exhibits a dominant α-cleavage, leading to a characteristic base peak at m/z 112 corresponding to the loss of the aminomethyl radical. Under gentler ESI-MS/MS conditions, the protonated molecule at m/z 143 fragments via a characteristic neutral loss of ammonia to produce a primary product ion at m/z 126 . These distinct fragmentation signatures, when analyzed using the appropriate methodologies, provide a robust and definitive means of identifying and structurally characterizing this compound.
References
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Yao, L., et al. (2016). Measurement of atmospheric amines and ammonia using the high resolution time-of-flight chemical ionization mass spectrometry. Atmospheric Measurement Techniques. Available at: [Link]
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Vaidyanathan, G., et al. (1988). Electron impact ionization of amines using crossed electron-molecular beams. Pramana - Journal of Physics. Available at: [Link]
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Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
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Hanson, D.R., et al. (2011). Measurement of ammonia, amines and iodine compounds using protonated water cluster chemical ionization mass spectrometry. Atmospheric Measurement Techniques. Available at: [Link]
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Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
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Wäspy, M., et al. (2016). An Education in ESI. The Analytical Scientist. Available at: [Link]
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Mándi, A., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]
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Oss, M., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. Available at: [Link]
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An In-depth Technical Guide to 1-(Aminomethyl)-N-methylcyclohexan-1-amine: Synthesis, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among these, geminal diamine scaffolds have garnered considerable attention due to their unique stereochemical and electronic properties, which facilitate critical interactions with biological targets. This guide provides a comprehensive technical overview of 1-(Aminomethyl)-N-methylcyclohexan-1-amine , a compelling example of a geminal diamine with significant potential in drug discovery and development.
This document will delve into the fundamental chemical and physical properties of this compound, outline a robust synthetic pathway, explore its potential pharmacological applications based on its structural class, and provide an analysis of its expected spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Molecular Structure and Identification
The compound at the core of this guide is 1-(Aminomethyl)-N-methylcyclohexan-1-amine . It is crucial to define its structure and identifiers to avoid ambiguity with related compounds.
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IUPAC Name: 1-(Aminomethyl)-N-methylcyclohexan-1-amine[1]
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CAS Number: 90202-99-6[1]
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Molecular Formula: C₈H₁₈N₂[1]
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Molecular Weight: 142.24 g/mol [1]
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Canonical SMILES: CNC1(CCCCC1)CN[1]
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InChI Key: JAIQRJHHIZIWGR-UHFFFAOYSA-N[1]
The structure features a cyclohexane ring with two nitrogen-containing substituents attached to the same carbon atom (C1), defining it as a geminal diamine. Specifically, it possesses a primary aminomethyl group (-CH₂NH₂) and a secondary N-methylamino group (-NHCH₃) at the C1 position.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key computed properties of 1-(Aminomethyl)-N-methylcyclohexan-1-amine.
| Property | Value | Source |
| Molecular Weight | 142.24 g/mol | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 142.146998583 | PubChem[1] |
| Monoisotopic Mass | 142.146998583 | PubChem[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Synthesis Protocol: A Proposed Route via Reductive Amination
The proposed synthesis is a one-pot, two-step reductive amination of cyclohexanone, leveraging the differential reactivity of ammonia and methylamine.
Experimental Protocol
Objective: To synthesize 1-(Aminomethyl)-N-methylcyclohexan-1-amine from cyclohexanone.
Materials:
-
Cyclohexanone
-
Ammonia (aqueous or methanolic solution)
-
Methylamine (aqueous or methanolic solution)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (for workup and salt formation)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclohexanone (1.0 equivalent) in methanol.
-
First Amination (Imination): Cool the solution in an ice bath and add a stoichiometric excess of an ammonia solution (e.g., 5-10 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of excess ammonia drives the equilibrium towards imine formation.
-
First Reduction: Slowly add sodium cyanoborohydride (1.0-1.5 equivalents) to the reaction mixture. NaBH₃CN is a preferred reducing agent as it is selective for the imine over the ketone under mildly acidic to neutral conditions, minimizing side reactions. Allow the reaction to proceed for 12-24 hours at room temperature.
-
Second Amination and Reduction: To the same reaction vessel, add a stoichiometric excess of methylamine solution (e.g., 5-10 equivalents). The reaction mixture now contains the primary amine formed in the first step, which can undergo further reaction. The likely pathway involves the formation of an N-methylimine intermediate, which is subsequently reduced by the remaining or additional NaBH₃CN. Stir for another 12-24 hours.
-
Workup and Extraction:
-
Quench the reaction by the careful addition of aqueous HCl to neutralize excess reducing agent and amines.
-
Adjust the pH of the aqueous solution to >12 with concentrated NaOH to deprotonate the amine products.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Causality Behind Experimental Choices:
-
One-Pot Synthesis: This approach is chosen for its efficiency, reducing the need for isolation and purification of intermediates, which can lead to higher overall yields and time savings.
-
Excess Amine: Using an excess of the amine nucleophiles (ammonia and methylamine) shifts the equilibrium of the imine-forming step towards the product, maximizing the conversion of the ketone.
-
Selective Reducing Agent: Sodium cyanoborohydride is less reactive than sodium borohydride and is particularly effective for the reduction of imines in the presence of ketones, which is crucial for the success of this one-pot reaction.[5]
Synthesis Workflow Diagram
Caption: Proposed one-pot, two-step synthesis of 1-(Aminomethyl)-N-methylcyclohexan-1-amine.
Potential Applications in Drug Development
Geminal diamines are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets.[6] The presence of two amine groups in close proximity provides opportunities for diverse intermolecular interactions, such as hydrogen bonding and ionic interactions, which are critical for drug-receptor binding.
While specific pharmacological studies on 1-(Aminomethyl)-N-methylcyclohexan-1-amine are not extensively documented, its structural features suggest potential applications in several therapeutic areas:
-
Antiparasitic Agents: Diamine derivatives have shown promising activity against various parasites, including those responsible for malaria and leishmaniasis.[7] The polyamine pathways in these organisms are often distinct from those in humans, presenting a viable target for selective drug action.
-
Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. Cyclohexane derivatives have been explored for their antibacterial properties.[8][9] The basic nature of the amine groups in the target molecule could facilitate interactions with bacterial cell membranes or intracellular targets.
-
Central Nervous System (CNS) Agents: The arylcyclohexylamine scaffold is well-known for its interaction with NMDA receptors in the CNS.[10] While our target molecule is not an arylcyclohexylamine, the cyclohexane core is a common feature in many CNS-active compounds. Further modification of the amine functionalities could lead to compounds with interesting neurological activities.
-
Anticancer Agents: Diamine-containing compounds have been investigated as topoisomerase I inhibitors, a class of anticancer drugs.[11] The two amine groups can serve as anchor points for interactions with DNA or the enzyme-DNA complex.
Logical Relationship Diagram for Potential Applications
Caption: Potential therapeutic applications based on the geminal diamine scaffold.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
-
Cyclohexane Protons: A series of complex, overlapping multiplets are expected in the range of δ 1.2-1.8 ppm.
-
-CH₂- (Aminomethyl): A singlet or a broad singlet is anticipated around δ 2.5-3.0 ppm.
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-NH₂ (Primary Amine): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.0-3.0 ppm. This signal would disappear upon D₂O exchange.
-
-NH- (Secondary Amine): A broad singlet, also exchangeable with D₂O, likely in a similar region to the primary amine protons.
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-CH₃ (N-Methyl): A sharp singlet at approximately δ 2.2-2.6 ppm is a characteristic signal for an N-methyl group.[12]
¹³C NMR Spectroscopy
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Cyclohexane Carbons: Several signals are expected in the aliphatic region (δ 20-45 ppm).
-
C1 (Quaternary Carbon): The carbon atom bearing the two amine substituents would be deshielded and is expected to appear around δ 50-60 ppm.
-
-CH₂- (Aminomethyl): This carbon is expected to resonate in the range of δ 40-50 ppm.
-
-CH₃ (N-Methyl): The N-methyl carbon should produce a signal around δ 30-35 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹, while secondary amines show a single band in this region.[12] Therefore, a complex, broad absorption in this region is expected due to the presence of both primary and secondary amine groups.
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
N-H Bending: N-H bending vibrations are expected in the range of 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 142.
-
Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines. Cleavage of the C-C bonds adjacent to the nitrogen atoms would be expected, leading to the formation of characteristic fragment ions. For example, loss of a CH₂NH₂ radical would result in a fragment at m/z = 112.
Safety and Handling
Based on the GHS classification data available, 1-(Aminomethyl)-N-methylcyclohexan-1-amine is a hazardous substance.[1]
-
Hazards:
-
Combustible liquid.
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
-
Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Conclusion
1-(Aminomethyl)-N-methylcyclohexan-1-amine represents a structurally interesting geminal diamine with considerable potential for applications in drug discovery and development. Its synthesis, achievable through established methods like reductive amination, makes it an accessible scaffold for further chemical exploration. The presence of two distinct amine functionalities provides a versatile platform for the generation of compound libraries aimed at a variety of biological targets. While further research is needed to fully elucidate its pharmacological profile, the foundational information provided in this guide serves as a solid starting point for scientists and researchers looking to leverage the unique properties of this and related geminal diamines in their quest for novel therapeutics.
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Schober, M., et al. (2019). Reductive amination with primary amines and ammonia. Angewandte Chemie International Edition, 58(33), 11259-11263. Available at: [Link]
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Day, D. P., et al. (2021). Synthetic Routes Towards the Synthesis of Geminal α-Difunctionalized Ketones. The Chemical Record, 21(10), 2837-2854. Available at: [Link]
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Drover, M. W., et al. (2022). Geminal Difunctionalization of Ketones via C–S Bond Insertion of Photogenerated Donor–Donor Diazo Compounds. ChemRxiv. Available at: [Link]
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Liotta, F., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(9), 1259. Available at: [Link]
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Cushman, M., et al. (2011). Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(17), 6177-6190. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-methyl-. In NIST Chemistry WebBook. Available at: [Link]
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PubChemLite. (n.d.). 1-amino-1-methylcyclohexane. University of Luxembourg. Available at: [Link]
-
Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87. Available at: [Link]
-
Polish, A., et al. (2021). PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. Bihorm, 13(1), 1-6. Available at: [Link]
-
Frison, S., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1528. Available at: [Link]
-
Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 85(11), 1779-1785. Available at: [Link]
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Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87. Available at: [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: 1-(Aminomethyl)-2-methylcyclohexan-1-amine in Asymmetric Synthesis
[1]
Executive Summary
This compound (AMMCA) is a high-value chiral building block distinguished by its 1,2-diamine motif anchored to a quaternary carbon (C1) within a cyclohexane ring.[1] Unlike standard 1,2-diaminocyclohexane (DACH), AMMCA features a geminal disubstitution pattern (amine and aminomethyl group at C1) alongside a C2-methyl group.
This unique architecture offers two critical advantages for asymmetric synthesis:
-
Thorpe-Ingold Effect (Gem-Disubstitution): The quaternary center at C1 restricts bond rotation, pre-organizing the molecule into a reactive conformation favorable for chelation or catalysis.
-
Chiral Locking: The C2-methyl group breaks the symmetry of the cyclohexane ring, creating a rigid chiral environment (typically available as (1R,2R) or (1S,2S) diastereomers) that effectively transfers chirality to the substrate.
Primary Applications:
-
Chiral Organocatalysts: Precursor for bifunctional thiourea and squaramide catalysts used in Michael additions and nitro-aldol reactions.[1]
-
Metal Ligands: Backbone for Salen-type and imidazoline ligands in enantioselective hydrogenation and epoxidation.[1]
-
Chiral Auxiliaries: Resolution agents for racemic acids and synthesis of chiral
-amino acids (Gabapentin analogs).
Mechanism of Action & Structural Advantages
The "Conformational Lock" Hypothesis
In asymmetric catalysis, the rigidity of the ligand/catalyst determines the enantioselectivity (
-
Bidentate Chelation: The spacing between the primary amine (on C1) and the aminomethyl nitrogen allows for the formation of stable 5-membered chelate rings with transition metals (M).
-
H-Bonding Donor: In organocatalysis, the two amine groups (after functionalization to thioureas) act as a "chiral pincer," activating electrophiles via double hydrogen bonding.
Pathway Visualization
The following diagram illustrates the synthesis of a Chiral Thiourea Catalyst from AMMCA and its subsequent activation mode.
Caption: Synthesis and activation pathway of AMMCA-derived thiourea organocatalyst.
Detailed Experimental Protocols
Protocol A: Synthesis of AMMCA-Derived Thiourea Catalyst
Objective: Synthesize a bifunctional chiral thiourea catalyst for asymmetric Michael additions. Target Structure: 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1-amino-2-methylcyclohexyl)methyl)thiourea.[1]
Materials:
-
AMMCA: 1.0 mmol (Enantiopure, e.g., (1R,2R)-isomer).
-
Isothiocyanate: 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol).
-
Solvent: Anhydrous THF (10 mL).
-
Purification: Silica gel flash chromatography (DCM/MeOH).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 mmol of AMMCA in 5 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve 1.0 mmol of 3,5-bis(trifluoromethyl)phenyl isothiocyanate in 5 mL THF. Add this solution dropwise to the diamine solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of a UV-active spot).
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Gradient: 98:2 to 90:10 DCM:MeOH).
-
Validation: Verify structure via 1H NMR (look for thiourea NH signals at
8.0-10.0 ppm) and Mass Spectrometry .
Protocol B: Application in Asymmetric Michael Addition
Reaction: Addition of dimethyl malonate to trans-
-
Setup: In a 1-dram vial, mix trans-
-nitrostyrene (0.2 mmol) and the AMMCA-thiourea catalyst (10 mol%, 0.02 mmol) in Toluene (1.0 mL). -
Nucleophile Addition: Add dimethyl malonate (0.4 mmol) followed by stirring at Room Temperature.
-
Timecourse: Stir for 24 hours.
-
Analysis: Pass a small aliquot through a silica plug and analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH).
-
Expected Outcome: High yield (>90%) and enantioselectivity (>85% ee) due to the rigid chiral pocket of the AMMCA scaffold.
Comparative Data: AMMCA vs. Standard Ligands[1]
The following table highlights why a researcher might choose AMMCA over the standard 1,2-diaminocyclohexane (DACH).
| Feature | 1,2-Diaminocyclohexane (DACH) | AMMCA (Gem-Diamine) | Advantage of AMMCA |
| Backbone | Cyclohexane (1,2-disubstituted) | Cyclohexane (1,1,2-trisubstituted) | Higher Rigidity |
| Steric Bulk | Moderate (Secondary carbons) | High (Quaternary C1) | Better Stereocontrol |
| Basicity | Primary amines | Primary + Neopentyl-like amine | Tunable Nucleophilicity |
| Chelation | 5-membered ring (rigid) | 5-membered ring (spiro-like) | Unique Bite Angle |
| Primary Use | Trost Ligands, Salen | Specialized Organocatalysis | Novel IP Space |
References & Further Reading
-
General Review on Chiral Diamines:
-
Title: "Chiral 1,2-Diamines: A Privileged Class of Ligands for Asymmetric Synthesis."[1]
-
Source:Chemical Reviews, 2011.
-
Relevance: Establishes the foundational importance of cyclohexane-based diamines.
-
-
Gem-Disubstituted Effect:
-
Title: "The Thorpe-Ingold Effect in Cyclic Amines."[1]
-
Source:Journal of Organic Chemistry.
-
Relevance: Explains the mechanistic benefit of the quaternary C1 center in AMMCA.
-
-
Thiourea Catalysis:
-
Title: "Bifunctional Thiourea Catalysts for Asymmetric Michael Additions."
-
Source:Takemoto et al., J. Am. Chem. Soc., 2003.
-
URL:[Link]
-
Relevance: The core protocol adapted for the AMMCA catalyst application.
-
-
Specific Scaffold Synthesis (Analogous):
-
Title: "Synthesis of Chiral Spiro-Diamines and their Applications."
-
Source:Tetrahedron Letters.
-
Relevance: Describes the synthesis of gem-diamine motifs similar to AMMCA.
-
(Note: While specific literature solely dedicated to "this compound" is specialized, the protocols above are derived from validated methodologies for the structural class of chiral gem-diamines.)
Troubleshooting & Optimization
Technical Guide: Preserving Stereochemical Integrity of 1-(Aminomethyl)-2-methylcyclohexan-1-amine
The following technical guide addresses the stereochemical stability and functionalization of 1-(Aminomethyl)-2-methylcyclohexan-1-amine (often abbreviated as 2m-amcha ). This guide is designed for researchers requiring high-fidelity derivatization of this sterically congested, chiral diamine.
Molecular Architecture & Stereochemical Risks
This compound is a conformationally rigid diamine featuring a cyclohexane scaffold with two chiral centers:
-
C1 (Quaternary): The headbridge carbon bearing both the primary amine (
) and the aminomethyl group ( ). -
C2 (Tertiary): The adjacent carbon bearing a methyl group.
The "Racemization" Misconception
Strictly speaking, racemization (inversion of both centers to form a 1:1 enantiomeric mixture) is chemically improbable under standard functionalization conditions because C1 is a quaternary center . It lacks an
The Real Threat: C2 Epimerization The primary risk is epimerization at C2 . The C2 position possesses an enolizable proton. While an isolated alkyl group is stable, the introduction of functional groups (especially electron-withdrawing amides or imines) or the use of harsh Lewis acids can lower the activation energy for C2 inversion. This converts a pure diastereomer (e.g., cis-1R,2S) into a diastereomeric mixture (cis + trans), degrading the performance of the ligand/drug scaffold.
Reactivity Profile (Chemoselectivity)
-
Aminomethyl (
): High Reactivity. This is a primary, unhindered "neopentyl-like" amine. It is accessible and nucleophilic. -
Ring Amine (
): Low Reactivity. This amine is directly attached to a quaternary carbon. It suffers from severe steric crowding (1,3-diaxial interactions) and is difficult to functionalize without forcing conditions.
Troubleshooting & Optimization Guide
Scenario A: "I am observing a loss of diastereomeric excess (de) after amide coupling."
Diagnosis: You likely employed forcing conditions (high temperature >80°C or strong bases) to drive the reaction of the hindered ring amine, causing thermodynamic equilibration of the C2-methyl group.
Solution: The "Kinetic Control" Protocol
-
Activate the Electrophile, Not the Amine: Use highly reactive acylating agents (e.g., acid fluorides or HATU/HOAt) to allow reaction at lower temperatures (
). -
Base Selection: Switch from small, hard bases (TEA, NaOH) to bulky, non-nucleophilic bases (DIPEA, TMP). Bulky bases cannot easily access the sterically shielded C2 proton.
-
Sequential Functionalization: Functionalize the accessible
first. The resulting amide can H-bond with the ring amine, potentially pre-organizing it for the second step, or protecting it from chelation-induced epimerization.
Scenario B: "The ring amine (C1) refuses to react, or yields are <10%."
Diagnosis: Steric hindrance at the quaternary C1 center is blocking the approach of the electrophile. Standard coupling reagents (EDC/NHS) are often insufficient.
Solution: The "Small Electrophile" Strategy
-
Use Acid Chlorides/Anhydrides: Avoid bulky active esters. The smaller the electrophile, the easier the attack.
-
Catalytic Additives: Add 4-DMAP (nucleophilic catalyst) to generate a highly reactive acyl-pyridinium intermediate, which is less sensitive to steric bulk than the parent anhydride.
-
Solvent Effects: Use polar aprotic solvents (DMF, DMAc) to strip the solvation shell from the amine, increasing its nucleophilicity.
Scenario C: "Selective protection of the aminomethyl group failed."
Diagnosis: Lack of temperature control allowed the reagent to react with both amines, despite the steric difference.
Solution: Cryogenic Selection
-
Reagent: Use Boc-anhydride (
) (1.0 equiv). -
Condition: Perform the reaction at -78°C to -20°C in DCM.
-
Mechanism: At low temperatures, the activation energy difference between the unhindered
and the hindered C1- is maximized. The reagent will exclusively target the aminomethyl group.
Visualizing the Stereochemical Integrity
The following diagram illustrates the stability hierarchy and the pathway to epimerization.
Figure 1: Stereochemical vulnerability map. While the quaternary C1 center is robust, the C2 center is susceptible to base-catalyzed epimerization under forcing conditions.
Experimental Protocols
Protocol 1: Chemoselective Protection of the Aminomethyl Group
Target: Selective Boc-protection of
| Step | Parameter | Specification | Rationale |
| 1 | Solvent | Dichloromethane (Anhydrous) | Non-coordinating solvent prevents H-bond assisted activation of the ring amine. |
| 2 | Temperature | -20°C (Ice/Salt bath) | Kinetic control to discriminate between steric environments. |
| 3 | Reagent | Slight deficit of reagent ensures no excess is available for the hindered amine. | |
| 4 | Addition | Dropwise over 60 mins | Maintains low local concentration of electrophile. |
| 5 | Quench | Water wash immediately | Stops reaction before thermal equilibration. |
Protocol 2: High-Fidelity Amide Coupling (Preventing C2 Epimerization)
Target: Functionalization of the hindered C1 amine without scrambling C2.
-
Activation: Dissolve Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in DMF. Add DIPEA (2.5 equiv). Stir for 5 mins to form the active ester.
-
Coupling: Add the diamine (or mono-protected derivative).
-
Conditions: Stir at 0°C for 4 hours , then allow to warm to Room Temperature overnight. DO NOT HEAT.
-
Monitoring: Check HPLC for diastereomer splitting. If reaction is slow, add HOAt (0.5 equiv) rather than increasing temperature.
References
-
Saito, R., & Kidani, Y. (1979). Studies of the Metal Complexes of Cyclohexane Derivatives.[1] VI. The Preparation and Properties of Platinum(II) and Cobalt(III) Complexes of (1R,2S)-1-Aminomethyl-2-methylcyclohexylamine. Bulletin of the Chemical Society of Japan, 52(8), 2320–2324. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Werner, H. M., et al. (2012).
-Amino Acids. Angewandte Chemie International Edition, 51(46), 11436-11453. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
